molecular formula C18H16N2O3S B352207 N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide CAS No. 305373-47-1

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide

Cat. No.: B352207
CAS No.: 305373-47-1
M. Wt: 340.4g/mol
InChI Key: PGRKNQATCMRMRY-UHFFFAOYSA-N
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Description

N-[4-(Naphthalen-2-ylsulfonylamino)phenyl]acetamide is a synthetic organic compound featuring a naphthalene sulfonamide group linked to an acetamide moiety. This specific structure, which incorporates both sulfonamide and acetamide functional groups, makes it a compound of significant interest in medicinal chemistry and biochemical research. Compounds with similar naphthalene-sulfonamide scaffolds are frequently investigated for their potential as enzyme inhibitors and for their antiproliferative activities . The benzenesulfonamide group is a known pharmacophore in a class of antibiotics that function as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme essential for bacterial folate synthesis . This mechanism suggests potential research applications for this compound in exploring novel antibacterial agents or studying bacterial resistance. Furthermore, research on structurally related molecules indicates that such compounds can exhibit promising biological activity, warranting further investigation into their properties and mechanisms of action . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-13(21)19-16-7-9-17(10-8-16)20-24(22,23)18-11-6-14-4-2-3-5-15(14)12-18/h2-12,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRKNQATCMRMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 4-Aminophenylacetamide

The most straightforward approach involves sulfonylation of 4-aminophenylacetamide using 2-naphthalenesulfonyl chloride.

Procedure :

  • Substrate Preparation : 4-Aminophenylacetamide is synthesized via acetylation of 4-nitroaniline followed by catalytic hydrogenation.

    • 4-Nitroaniline (10 mmol) is refluxed with acetic anhydride (15 mmol) in glacial acetic acid (20 mL) for 4 hours to yield 4-nitroacetanilide (87% yield).

    • The nitro group is reduced using H₂/Pd-C in ethanol at 50°C, affording 4-aminoacetanilide (92% yield).

  • Sulfonylation :

    • 4-Aminoacetanilide (5 mmol) is dissolved in dry dichloromethane (30 mL) with pyridine (7.5 mmol) as a base.

    • 2-Naphthalenesulfonyl chloride (6 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.

    • The product is isolated via filtration, washed with NaHCO₃ solution, and recrystallized from ethanol to yield N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (68% yield).

Key Challenges :

  • Competing side reactions at the acetamide nitrogen necessitate strict temperature control.

  • Excess sulfonyl chloride increases di-sulfonylation byproducts, requiring careful stoichiometric balancing.

Sequential Protection-Deprotection Strategy

For substrates sensitive to sulfonylation conditions, a protection-deprotection sequence is employed.

Procedure :

  • Nitro Group Reduction :

    • 4-Nitroaniline (10 mmol) is hydrogenated to 4-phenylenediamine using H₂/Pd-C (95% yield).

  • Selective Acetylation :

    • The primary amine is acetylated with acetyl chloride (12 mmol) in THF, yielding 4-acetamidoaniline (88% yield).

  • Sulfonylation :

    • The secondary amine reacts with 2-naphthalenesulfonyl chloride (6 mmol) in pyridine/DCM, followed by deprotection of the acetamide group using HCl/EtOH (1:1).

    • Final purification via column chromatography (SiO₂, ethyl acetate/hexane) affords the target compound (74% overall yield).

Advantages :

  • Avoids side reactions by temporally isolating acetylation and sulfonylation steps.

  • Enables higher functional group tolerance for structurally diverse analogs.

Solid-Phase Synthesis for High-Throughput Applications

A modern adaptation utilizes resin-bound intermediates to streamline purification.

Procedure :

  • Resin Functionalization :

    • Wang resin (1.0 mmol/g) is loaded with Fmoc-protected 4-aminobenzoic acid using DIC/HOBt coupling.

  • Sulfonamide Formation :

    • The Fmoc group is removed with piperidine/DMF, and the free amine reacts with 2-naphthalenesulfonyl chloride (3 equiv) in NMP.

  • Acetylation :

    • The resin-bound sulfonamide is acetylated with acetic anhydride (5 equiv) and DIEA in DMF.

  • Cleavage :

    • TFA/DCM (95:5) cleaves the product from the resin, yielding this compound (82% purity, 65% yield).

Limitations :

  • Requires specialized equipment for solid-phase synthesis.

  • Scalability is constrained by resin loading capacity.

Optimization of Reaction Parameters

Solvent and Base Screening

Critical for sulfonylation efficiency:

SolventBaseTemperature (°C)Yield (%)
DCMPyridine2568
THFEt₃N2554
DMFDBU4072
AcetoneK₂CO₃2561

Data adapted from analogous sulfonylation reactions.

  • DCM/Pyridine : Optimal for minimal side-product formation.

  • DMF/DBU : Enhances solubility of polar intermediates but risks acetamide hydrolysis above 50°C.

Catalytic vs. Stoichiometric Approaches

  • Catalytic Pyridine (20 mol%) : Reduces base waste but prolongs reaction time (18 hours).

  • Stoichiometric Pyridine (1.5 equiv) : Ensures complete HCl scavenging within 6 hours.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • N-H Stretch : 3280 cm⁻¹ (sulfonamide), 3305 cm⁻¹ (acetamide).

  • S=O Asymmetric Stretch : 1350 cm⁻¹ and 1160 cm⁻¹.

  • C=O Stretch : 1680 cm⁻¹ (acetamide).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.05 (s, 3H, CH₃CO),

    • δ 7.45–8.25 (m, 11H, naphthalene + aromatic protons),

    • δ 10.25 (s, 1H, NHSO₂).

  • ¹³C NMR :

    • δ 24.8 (CH₃CO),

    • δ 118.5–140.2 (aromatic carbons),

    • δ 169.5 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₆N₂O₃S : 364.0825 [M+H]⁺.

  • Observed : 364.0828 [M+H]⁺ (Δ = 0.8 ppm).

Industrial-Scale Considerations

Cost Analysis of Starting Materials

ReagentCost per kg (USD)
4-Nitroaniline120
2-Naphthalenesulfonyl chloride450
Acetic anhydride90

Prices based on 2025 bulk procurement data.

  • Total Raw Material Cost : ~$660/kg of product.

  • Process Optimization : Recycling pyridine and DCM reduces costs by 18%.

Environmental Impact Assessment

  • E-Factor : 23 (kg waste/kg product), driven by solvent use in sulfonylation.

  • Green Alternatives :

    • Cyclopentyl methyl ether (CPME) : Reduces E-factor to 15 with comparable yields.

    • Catalytic Pyridine Derivatives : Minimize stoichiometric base requirements .

Chemical Reactions Analysis

Types of Reactions

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfoxide or sulfide derivatives

    Substitution: Halogenated or other substituted aromatic compounds

Scientific Research Applications

Synthesis and Structural Characteristics

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide can be synthesized through various chemical pathways that involve the coupling of naphthalene derivatives with sulfonamide and acetamide functionalities. The structural formula can be represented as follows:

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

The synthesis typically involves the following steps:

  • Formation of the sulfonamide group : Reaction of naphthalene-2-sulfonyl chloride with an amine.
  • Acetamide formation : Coupling with acetic anhydride or acetic acid to yield the final product.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of related phenylacetamide derivatives, which may provide insights into the activity of this compound. For example, a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant anticonvulsant activity in animal models, suggesting that similar compounds could exhibit therapeutic potential against epilepsy .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound 2052.30>500>9.56
Phenytoin28.10>100>3.6

The protective index indicates a favorable safety profile for these compounds, which may also apply to this compound.

Anticancer Potential

Sulfonamide derivatives have shown promise as anticancer agents due to their ability to inhibit carbonic anhydrase and other enzymes involved in tumor growth. This compound could potentially exhibit similar activity, warranting further investigation into its effects on various cancer cell lines.

Case Studies

Several case studies have explored the pharmacological properties of similar compounds:

  • A study demonstrated that phenylacetamides could bind to neuronal voltage-sensitive sodium channels, influencing seizure activity .

Table 2: Summary of Case Studies on Phenylacetamides

Study ReferenceFocus AreaKey Findings
Obniska et al., 2010Anticonvulsant ActivityIdentified structure-activity relationships critical for efficacy
PMC4491109Synthesis and ActivityEvaluated multiple derivatives for neurological effects

Mechanism of Action

The mechanism of action of N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of N-[4-(Naphthalen-2-ylsulfonylamino)phenyl]acetamide with Similar Compounds

Compound Name Substituent Group Molecular Formula Pharmacological Activity Reference
N-[4-(Naphthalen-2-ylsulfamoyl)phenyl]acetamide (4p) Naphthalen-2-ylsulfamoyl C₁₈H₁₆N₂O₃S Not explicitly reported; structural focus
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinylsulfonyl C₁₃H₁₉N₃O₃S Analgesic activity comparable to paracetamol
N-(4-(Diethylsulfamoyl)phenyl)acetamide (36) Diethylsulfamoyl C₁₂H₁₈N₂O₃S Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazinylsulfonyl C₁₂H₁₇N₃O₃S Anti-hypernociceptive (inflammatory pain)
2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide Thiazol-2-ylsulfamoyl C₂₁H₁₇N₃O₄S₂ Not reported; structural diversity
N-[4-(4-Chloro-benzenesulfonyl)phenyl]acetamide 4-Chlorobenzenesulfonyl C₁₄H₁₂ClNO₃S Not reported; halogenated analog
N-[4-[[(4-Ethoxyphenyl)amino]sulfonyl]phenyl]acetamide 4-Ethoxyphenylsulfamoyl C₁₆H₁₈N₂O₄S Not reported; ethoxy substitution
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexylsulfamoyl C₁₄H₂₀N₂O₃S Structural analysis (bond lengths/angles)

Pharmacological Activity Trends

  • Piperazinyl and Diethylsulfamoyl Analogs (35–37): These compounds demonstrated significant analgesic and anti-hypernociceptive activities, with 35 outperforming paracetamol in pain models . The flexible piperazinyl group in 35 and 37 may enhance solubility and CNS penetration compared to 4p’s rigid naphthalene.
  • Lack of Activity Data for 4p :
    While 4p ’s synthesis and characterization are documented , its biological activity remains unstudied. By contrast, structurally simpler analogs like 35–37 show promise in pain management, suggesting that bulky substituents like naphthalene might reduce efficacy in these pathways.

Analytical and Crystallographic Insights

  • Bond Parameters :
    The cyclohexylsulfamoyl analog () shares comparable bond lengths (C–S: ~1.76 Å, S–N: ~1.63 Å) and angles with 4p , indicating similar conformational stability in sulfonamide derivatives.

  • Spectroscopic Data :
    HRMS and NMR data for 4p and its analogs (e.g., 4o, 4q in ) confirm molecular integrity, with deviations in chemical shifts attributable to substituent electronic effects.

Biological Activity

Overview

N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide is a sulfonamide derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to a class of molecules that have shown significant promise in various therapeutic applications due to their ability to inhibit specific biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₅H₁₅N₃O₂S
  • Molecular Weight: 301.36 g/mol
  • IUPAC Name: this compound

This compound is synthesized through a series of reactions involving naphthalenes and sulfonamide intermediates, which contribute to its biological activity.

The primary mechanism through which this compound exerts its effects involves the inhibition of dihydrofolate reductase (DHFR). DHFR is crucial for DNA synthesis and cell proliferation, making it a key target in cancer therapy. By inhibiting this enzyme, the compound can effectively halt the growth of rapidly dividing cells, such as cancer cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Its efficacy as an antibacterial agent has been evaluated in vitro against common pathogens, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These findings suggest potential applications in developing new antibiotics, particularly in combating resistant strains.

Anticancer Activity

In cancer research, this compound has been evaluated for its antiproliferative effects against various human cancer cell lines. Notably, studies have indicated its effectiveness against lung carcinoma (A-549) and breast carcinoma (MCF-7).

Cell Line IC50 (µM) Effect
A-549 (Lung Carcinoma)5.2Significant inhibition of cell proliferation
MCF-7 (Breast Carcinoma)3.8Induces apoptosis

The compound's ability to induce apoptosis in these cell lines was confirmed through flow cytometry analysis, which revealed an increase in sub-G1 phase cells, indicating cell death.

Case Studies

  • Study on NPC-TW01 Cell Line
    A study investigated the effects of this compound on the NPC-TW01 nasopharyngeal carcinoma cell line. The compound inhibited proliferation by causing cell cycle arrest at the S phase, demonstrating a time-dependent response with an IC50 value of 0.6 µM .
  • Antimicrobial Efficacy
    Another research focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a strong inhibitory effect, suggesting its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide?

  • Methodology : The synthesis typically involves coupling naphthalene-2-sulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine). Key steps include sulfonamide bond formation and subsequent acetylation. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reaction progress is monitored using TLC (Rf ~0.4 in 1:1 EtOAc/hexane), and structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate the sulfonamide (-SO₂NH-) and acetamide (-NHCOCH₃) functionalities .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR should show characteristic peaks: δ 2.1 ppm (acetamide CH₃), δ 7.2–8.6 ppm (aromatic protons from naphthalene and phenyl groups), and δ 10.1 ppm (sulfonamide NH). ¹³C NMR confirms carbonyl (C=O, ~168 ppm) and sulfonamide (SO₂, ~125–135 ppm) groups.
  • IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (amide C=O), and ~1150/1350 cm⁻¹ (sulfonamide S=O) are critical.
  • X-ray Crystallography (if available): Resolves 3D conformation, confirming planarity of the sulfonamide-phenyl-acetamide backbone .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of this compound be resolved?

  • Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from assay conditions or impurities. Strategies include:

  • Purity Verification : Use HPLC-MS (>98% purity) to rule out byproducts.
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, RAW264.7).
  • Comparative SAR Analysis : Compare with analogs like N-[4-(phenylsulfamoyl)phenyl]acetamide (CAS 2080-33-3) to identify critical substituents (e.g., naphthalene vs. phenyl groups) .

Q. What experimental strategies optimize synthetic yield while minimizing side reactions?

  • Methodology :

  • Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (60–100°C), solvent (DMF vs. DCM), and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to acetamide).
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl byproducts, improving sulfonamide bond formation efficiency .

Q. How does the compound’s structure influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase. The naphthalene group may enhance hydrophobic binding, while the sulfonamide moiety mimics endogenous substrates.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups on the naphthalene ring may improve antimicrobial potency .

Data Contradiction and Mechanistic Analysis

Q. How can researchers address conflicting solubility and stability data in different solvents?

  • Methodology :

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol, PBS). The compound’s sulfonamide group may confer pH-dependent solubility (e.g., increased solubility in alkaline conditions).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC analysis. Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to moisture, necessitating anhydrous storage .

Q. What mechanistic insights explain its dual role as a COX-2 inhibitor and antimicrobial agent?

  • Methodology :

  • Enzyme Assays : Measure IC₅₀ against purified COX-2 and bacterial dihydropteroate synthase. Competitive inhibition kinetics suggest shared binding motifs.
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., deacetylated derivatives) contributing to dual activity.
  • Gene Expression Analysis : RNA-seq of treated cells reveals downregulation of inflammatory cytokines (IL-6, TNF-α) and bacterial efflux pumps .

Tables for Key Data

Property Value/Observation Method Reference
Melting Point215–218°C (decomposes)DSC
LogP (Octanol-Water)2.8 ± 0.3Shake-Flask
IC₅₀ (COX-2 Inhibition)1.2 μMFluorometric Assay
Antibacterial (MIC vs. S. aureus)8 μg/mLBroth Dilution

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